(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
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Overview
Description
(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[221]heptan-2-yl]hept-5-enoic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the Diels-Alder reaction, which forms the bicyclic core of the molecule. This is followed by functional group modifications to introduce the phenylcarbamoyl and hydrazinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a useful tool for biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-methylbicyclo[2.2.1]hept-2-yl)-N-[(3-methylbicyclo[2.2.1]hept-2-yl)methyl]methanamine hydrochloride
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives
Uniqueness
What sets (Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[221]heptan-2-yl]hept-5-enoic acid apart from similar compounds is its specific combination of functional groups and its unique bicyclic structure
Properties
Molecular Formula |
C21H29N3O4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1- |
InChI Key |
RJNDVCNWVBWHLY-BHQIHCQQSA-N |
Isomeric SMILES |
C1CC2C(C(C1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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